

Application Notes and Protocols: Synthesis and Purification of CMF019

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Compound of Interest

Compound Name: CMF019

Cat. No.: B8103286

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Abstract

CMF019 is a potent, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular homeostasis.[1][2] As a G protein-biased agonist, **CMF019** holds significant therapeutic potential for conditions such as heart failure and pulmonary arterial hypertension.[3][4][5] This document provides a detailed protocol for the chemical synthesis and purification of **CMF019**, based on the expedient method developed by Trifonov et al. (2018). The protocol is designed to be accessible for researchers and professionals in drug development, enabling the production of **CMF019** for further investigation.

Data Presentation

Table 1: Summary of Quantitative Data for **CMF019** Synthesis and Purity

Parameter	Value	Reference
Synthesis		
Overall Yield	12%	
Number of Linear Steps	7	
Purity		
Purity (School of Chemistry, University of Leeds)	>95%	
Purity (Tocris)	99.3%	
Binding Affinity (pKi)		
Human Apelin Receptor	8.58	
Rat Apelin Receptor	8.49	
Mouse Apelin Receptor	8.71	

Experimental Protocols

I. Synthesis of CMF019 (Potassium Salt)

This protocol is adapted from the work of Trifonov et al. (2018) and outlines a seven-step linear synthesis of **CMF019**. The synthesis avoids the use of expensive microwave reactors and high-pressure hydrogenators.

Materials:

- Methyl 3-amino-4-(pentan-3-ylamino)benzoate (Intermediate 4)
- (Thiophene-2-yl)acetimidate salt (Intermediate 6)
- Enantiopure β -amino acid methyl ester
- Potassium hydroxide (KOH)
- Tetrahydrofuran (THF)

- Water
- Standard laboratory glassware and reagents for organic synthesis

Procedure:

- **Formation of the Benzimidazole Ring:** The synthesis begins with the condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate (Intermediate 4) with (thiophene-2-yl)acetimidate salt (Intermediate 6) to form the benzimidazole ring, yielding methyl 1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxylate (Intermediate 7).
- **Saponification:** The resulting methyl ester (Intermediate 7) is saponified to produce the free carboxylic acid, 1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxylic acid (Intermediate 8).
- **Condensation with β -amino acid methyl ester:** The free acid (Intermediate 8) is then condensed with the corresponding enantiopure β -amino acid methyl ester. This step generates methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoate (Intermediate 9).
- **Hydrolysis:** The final step involves the hydrolysis of the methyl ester (Intermediate 9) using potassium hydroxide in a mixture of tetrahydrofuran and water. This yields the potassium salt of **CMF019** (Compound 10).

II. Purification of CMF019

Following synthesis, **CMF019** is purified by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

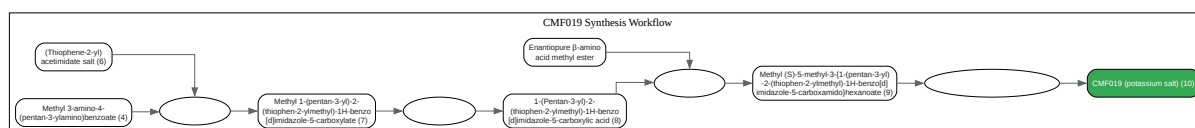
- Crude **CMF019** potassium salt
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate reversed-phase HPLC column (e.g., C18)
- HPLC-grade solvents (e.g., acetonitrile, water)

- Acid modifier (e.g., trifluoroacetic acid or formic acid)
- Filtration apparatus

General Protocol:

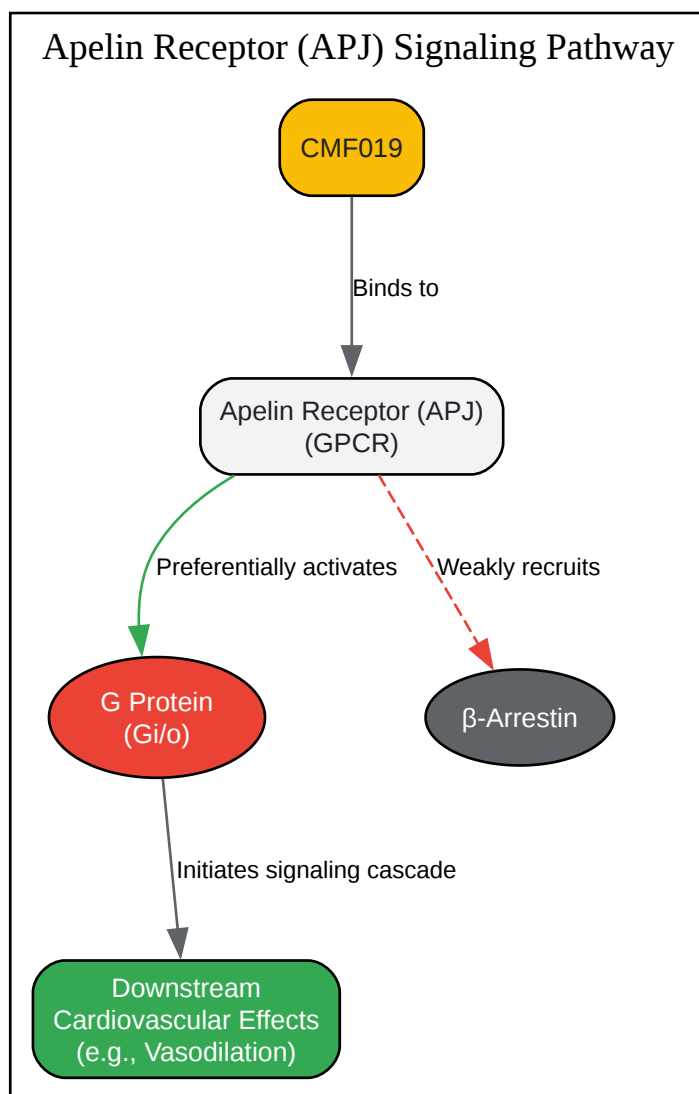
- Sample Preparation: Dissolve the crude **CMF019** in a suitable solvent, compatible with the HPLC mobile phase. Filter the sample to remove any particulate matter.
- HPLC Method Development: Develop a suitable gradient or isocratic HPLC method to achieve optimal separation of **CMF019** from impurities. A typical starting point for a reversed-phase column would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
- Purification: Inject the prepared sample onto the HPLC system. Collect the fractions corresponding to the **CMF019** peak.
- Fraction Analysis: Analyze the collected fractions for purity using the same or a modified HPLC method.
- Solvent Evaporation: Pool the pure fractions and remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the purified **CMF019** potassium salt.

Visualizations



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Caption: Synthetic pathway for the production of the potassium salt of **CMF019**.



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Caption: Biased agonism of **CMF019** at the apelin receptor.

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References

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